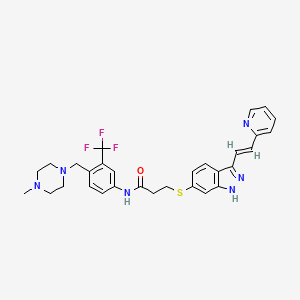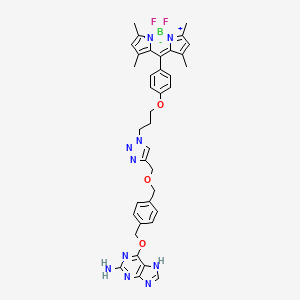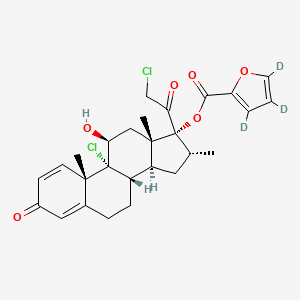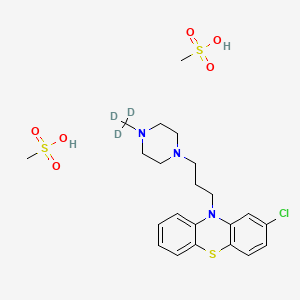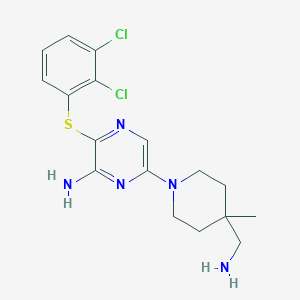
Dot1L-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dot1L-IN-6 is a small molecule inhibitor targeting the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification associated with active transcription. Inhibition of DOT1L has been explored as a therapeutic strategy for various cancers, particularly those involving rearrangements of the mixed lineage leukemia (MLL) gene .
Métodos De Preparación
The synthesis of Dot1L-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the core structure of this compound. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Dot1L-IN-6 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.
Biology: Employed in cell-based assays to investigate the effects of DOT1L inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a therapeutic agent for the treatment of cancers, especially those with MLL rearrangements.
Mecanismo De Acción
Dot1L-IN-6 exerts its effects by specifically inhibiting the enzymatic activity of DOT1L. DOT1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3 (H3K79). By inhibiting DOT1L, this compound prevents the methylation of H3K79, leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of oncogenic gene expression programs, particularly in cancers driven by MLL rearrangements .
Comparación Con Compuestos Similares
Dot1L-IN-6 can be compared with other DOT1L inhibitors such as EPZ-5676 (Pinometostat) and SGC0946. While all these compounds target the same enzyme, they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding mode and its ability to inhibit DOT1L with high selectivity, making it a valuable tool for studying DOT1L biology and a promising candidate for therapeutic development .
Similar compounds include:
EPZ-5676 (Pinometostat): A selective DOT1L inhibitor that has been evaluated in clinical trials for the treatment of MLL-rearranged leukemias.
SGC0946: Another potent DOT1L inhibitor used as a chemical probe in epigenetic research.
This compound stands out due to its unique chemical structure and its potential for further optimization in drug development .
Propiedades
Fórmula molecular |
C25H21ClF2N6O6S |
|---|---|
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1 |
Clave InChI |
ZKUCSIBYPOHTCH-IBGZPJMESA-N |
SMILES isomérico |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


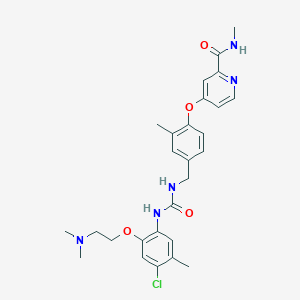


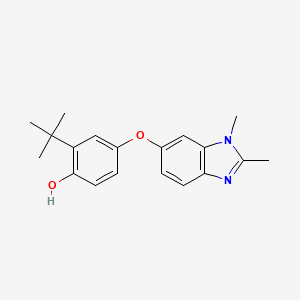
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
